molecular formula C12H14F3NO2 B3149736 4-(Diethylamino)-3-(trifluoromethyl)benzoic acid CAS No. 677704-54-0

4-(Diethylamino)-3-(trifluoromethyl)benzoic acid

Cat. No.: B3149736
CAS No.: 677704-54-0
M. Wt: 261.24 g/mol
InChI Key: XTYNNVGDKARBBL-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-(trifluoromethyl)benzoic acid is a high-value chemical intermediate designed for advanced research and development, particularly in pharmaceutical chemistry. The incorporation of the trifluoromethyl (-CF 3 ) group is a well-established strategy in modern drug design, as it significantly alters a molecule's properties by increasing its lipophilicity, metabolic stability, and membrane permeability , which can lead to improved pharmacokinetic profiles . This compound is of specialized interest as a potential building block for the synthesis of local anaesthetic agents. Its structural features align with known intermediates used in the synthesis of aminoester-type anaesthetics like procaine and chloroprocaine . Researchers can utilize this acid for the efficient, biocatalytic synthesis of ester-based compounds using methodologies such as immobilized Candida antarctica lipase B (Novozym 435), which provides a cleaner reaction profile and simpler work-up compared to traditional acid-catalyzed esterifications . As a benzoic acid derivative with both electron-donating (diethylamino) and highly lipophilic (trifluoromethyl) substituents, it serves as a versatile scaffold for constructing novel chemical entities with tailored biological activities . Applications: • Key intermediate in the research and development of local anaesthetic drugs . • Versatile building block for the synthesis of novel trifluoromethylated New Chemical Entities (NCEs) in medicinal chemistry . • Substrate for developing efficient, enzyme-catalyzed esterification processes . Handling & Safety: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-(diethylamino)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-3-16(4-2)10-6-5-8(11(17)18)7-9(10)12(13,14)15/h5-7H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNNVGDKARBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Diethylamino 3 Trifluoromethyl Benzoic Acid and Its Analogues

Strategies for Carboxylic Acid Formation on Substituted Arenes

The formation of a carboxylic acid group on an aromatic ring is a fundamental transformation in organic synthesis. Two principal methods for achieving this are the oxidation of benzylic positions and the carboxylation of Grignard reagents.

Oxidation Reactions for Benzoic Acid Derivatives

The oxidation of an alkyl group, particularly a methyl group, at the benzylic position of an aromatic ring is a common and effective method for the synthesis of benzoic acid derivatives. libretexts.orgmasterorganicchemistry.com This transformation can be achieved using strong oxidizing agents, with potassium permanganate (B83412) (KMnO₄) being a classic and potent choice. libretexts.orgmasterorganicchemistry.com The reaction typically involves heating the substituted toluene (B28343) with KMnO₄ under aqueous conditions. The robust nature of the trifluoromethyl and diethylamino groups generally allows them to remain intact under these oxidative conditions, making this a viable route for the synthesis of the target molecule from a suitable toluene precursor.

Another approach involves the use of catalytic systems with molecular oxygen as the terminal oxidant, which is considered a more environmentally benign method. organic-chemistry.org For instance, cobalt(II) acetate (B1210297) in the presence of a bromide source can effectively catalyze the aerobic oxidation of substituted toluenes to their corresponding benzoic acids. organic-chemistry.org These catalytic systems often operate under milder conditions than stoichiometric permanganate oxidations.

Table 1: Comparison of Oxidation Reactions for Benzoic Acid Derivatives
Oxidizing Agent/Catalyst SystemTypical SubstrateGeneral Reaction ConditionsKey Advantages
Potassium Permanganate (KMnO₄)AlkylbenzenesAqueous, often with heatingStrong and reliable oxidant
Co(OAc)₂/NaBr/AcOHSubstituted ToluenesNon-acidic solvent, O₂ atmosphere, radical initiatorCatalytic, uses molecular oxygen

Grignard Reactions and Carbon Dioxide Quenching in Trifluoromethylated Benzoic Acid Synthesis

An alternative and highly versatile method for the synthesis of benzoic acids involves the use of Grignard reagents. ucalgary.cagmu.educerritos.eduodinity.com This method is particularly useful when the corresponding aryl halide is readily available. The synthesis begins with the formation of a Grignard reagent by reacting an aryl bromide or iodide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com This organomagnesium compound is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. ucalgary.cagmu.eduodinity.com Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired benzoic acid.

This methodology has been successfully applied to the synthesis of trifluoromethylated benzoic acids. For example, 3,5-bis(trifluoromethyl)benzoic acid can be prepared from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) via the formation of the corresponding Grignard reagent followed by carboxylation. google.com The reaction is typically performed in THF at reflux to ensure the formation of the Grignard reagent. google.com This approach is adaptable for the synthesis of 4-(diethylamino)-3-(trifluoromethyl)benzoic acid from a precursor such as 4-bromo-N,N-diethyl-2-(trifluoromethyl)aniline.

Table 2: Key Steps in Grignard-based Benzoic Acid Synthesis
StepReagentsTypical SolventPurpose
Grignard Reagent FormationAryl Halide, Magnesium (Mg)Diethyl ether or Tetrahydrofuran (THF)Formation of the organomagnesium compound
CarboxylationSolid Carbon Dioxide (CO₂)Ethereal solvent from the previous stepIntroduction of the carboxyl group
Acidic WorkupAqueous Acid (e.g., HCl)Water/Organic mixtureProtonation of the carboxylate salt

Incorporation of Trifluoromethyl Groups

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.gov Its introduction into an aromatic ring can be achieved through several synthetic strategies.

Nucleophilic Trifluoromethylation Approaches utilizing DAST and TMSCF₃

While not a direct method for introducing a trifluoromethyl group onto an aromatic ring, reagents like diethylaminosulfur trifluoride (DAST) and trifluoromethyltrimethylsilane (TMSCF₃) are important in organofluorine chemistry. tcichemicals.com DAST is primarily used for the conversion of hydroxyl groups to fluorine atoms. tcichemicals.com TMSCF₃, often referred to as the Ruppert-Prakash reagent, is a source of a nucleophilic trifluoromethyl group and is widely used for the trifluoromethylation of carbonyl compounds.

More relevant to the synthesis of trifluoromethylarenes are copper-catalyzed trifluoromethylation reactions. nih.govresearchgate.netprinceton.edunih.govrsc.org These methods typically involve the cross-coupling of an aryl halide (iodide or bromide) with a trifluoromethyl source in the presence of a copper catalyst. nih.govrsc.org Various trifluoromethylating agents can be employed, including TMSCF₃ and trifluoroacetate (B77799) salts, in combination with a copper(I) salt. nih.gov The development of ligands, such as 1,10-phenanthroline, has been shown to improve the efficiency of these catalytic systems. rsc.org

Fluorination Processes for Trichloro-methyl Precursors

A classical and industrially significant method for the synthesis of trifluoromethylarenes is the fluorination of a corresponding trichloromethyl precursor. mit.edu This transformation is often referred to as the Swarts reaction. byjus.comunacademy.com The process typically involves treating the benzotrichloride (B165768) derivative with a fluorinating agent such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) which acts as a Lewis acid catalyst. byjus.comunacademy.com Anhydrous hydrogen fluoride (B91410) (HF) can also be used as the fluorinating agent under high pressure. mit.edu This method is generally robust but requires harsh reaction conditions that may not be compatible with sensitive functional groups.

Introduction of Diethylamino Substituents

The final key transformation in the synthesis of this compound is the introduction of the diethylamino group onto the aromatic ring. Several powerful cross-coupling and substitution reactions are available for this purpose.

A common strategy is Nucleophilic Aromatic Substitution (SNAr) . This reaction is feasible when the aromatic ring is activated by strongly electron-withdrawing groups, such as a trifluoromethyl group and a carboxylic acid (or its ester or nitrile precursor), positioned ortho or para to a suitable leaving group, typically a halogen like fluorine or chlorine. libretexts.orgresearchgate.netnih.govsemanticscholar.org The reaction proceeds by the addition of the nucleophile (diethylamine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgepa.govlibretexts.orgrug.nl This reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide range of amines with various aryl halides under relatively mild conditions. rug.nl

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form aryl amines from aryl halides. organic-chemistry.orgmdpi.comresearchgate.net Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net However, the development of ligand-assisted copper-catalyzed systems has allowed for these reactions to be carried out under milder conditions with catalytic amounts of copper. organic-chemistry.org

Table 3: Comparison of Methods for Introducing Diethylamino Substituents
MethodCatalyst/ReagentTypical SubstrateGeneral Reaction Conditions
Nucleophilic Aromatic Substitution (SNAr)Base (e.g., K₂CO₃)Activated Aryl Halide (e.g., F, Cl)Polar aprotic solvent, often with heating
Buchwald-Hartwig AminationPalladium Catalyst and Phosphine LigandAryl Halide (e.g., Br, I, Cl) or TriflateBase, aprotic solvent, typically heated
Ullmann CondensationCopper Catalyst (and often a ligand)Aryl Halide (e.g., I, Br)Base, polar aprotic solvent, often high temperatures

Alkylation Strategies for Amine Functionalities

The introduction of diethylamino groups onto an aromatic amine precursor, such as 4-amino-3-(trifluoromethyl)benzoic acid, is a key synthetic step. One prevalent method is reductive amination. This approach involves the reaction of the primary amine with an aldehyde, in this case, acetaldehyde, to form an intermediate imine. The imine is then reduced in situ to the corresponding N,N-diethylamine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent frequently employed for this transformation, as it can be used in a one-pot procedure and tolerates a wide range of functional groups. organic-chemistry.orgnih.govorganic-chemistry.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.orgnih.gov

Another common strategy is the direct N-alkylation of the primary amine with an ethyl halide, such as ethyl iodide or ethyl bromide. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and reaction conditions is crucial to favor dialkylation and minimize the formation of the mono-ethylated product.

Table 1: Comparison of Alkylation Strategies for the Synthesis of this compound.
StrategyReagentsGeneral ConditionsKey Features
Reductive Amination4-amino-3-(trifluoromethyl)benzoic acid, Acetaldehyde, Sodium triacetoxyborohydrideSolvent: 1,2-dichloroethane (DCE); One-pot reactionMild and selective; Tolerates various functional groups. organic-chemistry.orgnih.gov
Direct N-alkylation4-amino-3-(trifluoromethyl)benzoic acid, Ethyl iodide/bromide, Base (e.g., K₂CO₃)Solvent: e.g., DMF; Heat may be requiredDirect introduction of ethyl groups; Control of reaction conditions is important to achieve diethylation.

Multi-Step Synthesis Pathways to Complex Derivatives

The this compound scaffold serves as a valuable starting material for the synthesis of more complex, often biologically active, derivatives. mdpi.comresearchgate.net The presence of both a carboxylic acid and a nucleophilic diethylamino group allows for a diverse range of subsequent chemical transformations.

One common pathway involves the initial conversion of the carboxylic acid to an acid chloride, which can then react with various nucleophiles to form amides or esters. ossila.com For instance, reaction with a diamine could lead to the formation of a polyamide, while reaction with a molecule containing both an alcohol and another functional group could be used to build more elaborate structures.

Furthermore, the aromatic ring itself can be subject to further functionalization. The existing substituents direct subsequent electrophilic aromatic substitution reactions, although the strong deactivating effect of the trifluoromethyl and carboxylic acid groups can make such reactions challenging.

A significant application of aminobenzoic acids in multi-step synthesis is the construction of heterocyclic compounds. dokumen.pub For example, the formation of Schiff bases by reacting the amino group of a 4-aminobenzoic acid derivative with an aldehyde is a common first step. mdpi.comresearchgate.net These Schiff bases can then undergo cyclization reactions to form a variety of heterocyclic rings, which are prevalent in many bioactive molecules.

Table 2: Examples of Multi-Step Synthesis Pathways from Aminobenzoic Acid Derivatives.
Starting Material TypeKey IntermediateReaction TypeResulting Complex Derivative Class
4-Aminobenzoic acid derivativeSchiff BaseCondensation with aldehyde, followed by cyclizationHeterocyclic compounds (e.g., benzoxazines, quinazolinones). mdpi.comresearchgate.net
4-Aminobenzoic acid derivativeAcid chlorideAcylation of amines or alcoholsAmides and esters with additional functionalities. ossila.com

Green Chemistry Principles in the Synthesis of Trifluoromethylated Benzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated organic compounds to minimize environmental impact. google.com For the synthesis of trifluoromethylated benzoic acids, this includes the use of less hazardous reagents and solvents, as well as developing more energy-efficient processes.

One example of a greener approach is the catalytic oxidation of p-trifluoromethylbenzaldehyde to 4-(trifluoromethyl)benzoic acid. A study has shown this conversion can be achieved in high yield using a copper and cobalt acetate catalyst system in water, with oxygen as the oxidant. chemicalbook.com This method avoids the use of stoichiometric heavy metal oxidants which are common in traditional oxidation reactions.

Other green chemistry considerations in the synthesis of fluorinated aromatics include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Stereoselective Synthesis of Chiral Benzoic Acid Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a major focus in modern organic chemistry, particularly for the preparation of pharmaceuticals. While this compound itself is achiral, it can be a precursor to chiral derivatives.

Catalytic asymmetric synthesis provides a powerful tool for introducing chirality. nih.govrsc.org For instance, a prochiral substrate derived from the benzoic acid could undergo an asymmetric transformation catalyzed by a chiral transition metal complex or an organocatalyst. acs.orgims.ac.jp This could involve, for example, the asymmetric hydrogenation of a double bond introduced into a side chain attached to the aromatic ring.

Another approach is the use of chiral auxiliaries. A chiral molecule can be attached to the benzoic acid derivative, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed.

Recent advances in asymmetric catalysis have explored the use of chiral Brønsted acids and rhodium-catalyzed reactions to achieve high enantioselectivity in the synthesis of complex chiral molecules. acs.orgims.ac.jp These methodologies could potentially be adapted for the synthesis of chiral derivatives of this compound, opening up possibilities for the creation of new, enantioenriched compounds. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-(diethylamino)-3-(trifluoromethyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR Applications

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the ethyl groups of the diethylamino substituent, and the acidic proton of the carboxylic acid.

The aromatic region is expected to show three distinct signals. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 6. The proton at position 2 (H-2) would be a singlet due to the absence of adjacent protons. The proton at position 6 (H-6) would likely be a doublet of doublets, showing coupling to both H-5 and potentially a long-range coupling to the trifluoromethyl group.

The diethylamino group would present as a quartet for the methylene (-CH2-) protons, resulting from coupling with the adjacent methyl (-CH3) protons, and a triplet for the methyl protons, due to coupling with the methylene protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
COOH10.0 - 13.0Broad Singlet-
Ar-H28.1 - 8.3Singlet-
Ar-H56.8 - 7.0Doublet~8-9
Ar-H67.8 - 8.0Doublet of Doublets~8-9, ~2
N(CH₂CH₃)₂3.4 - 3.6Quartet~7
N(CH₂CH₃)₂1.1 - 1.3Triplet~7

Note: Predicted values are based on the analysis of structurally similar compounds, including 3-(trifluoromethyl)benzoic acid and 4-(diethylaminobenzoic acid).

Carbon (¹³C) NMR Applications

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The electron-withdrawing trifluoromethyl group and the electron-donating diethylamino group would significantly influence the chemical shifts of the aromatic carbons.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield region of the spectrum. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by their position relative to the substituents. The carbons of the diethylamino group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O165 - 170
C-1 (Ar)120 - 125
C-2 (Ar)135 - 140
C-3 (Ar)125 - 130 (quartet)
C-4 (Ar)150 - 155
C-5 (Ar)110 - 115
C-6 (Ar)130 - 135
CF₃120 - 125 (quartet)
N(CH₂)₂45 - 50
N(CH₂CH₃)₂12 - 15

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl groups and between the aromatic protons on adjacent carbons (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations, for example, between the aromatic protons and the quaternary carbons.

NMR Titration for Interaction Studies

NMR titration is a powerful method to study non-covalent interactions between molecules in solution. By monitoring the changes in chemical shifts of the protons or carbons of this compound upon the addition of a binding partner (e.g., a protein, a metal ion, or another small molecule), one can determine the binding site and the strength of the interaction. The changes in the chemical shifts of specific nuclei upon titration can provide quantitative information about the binding constant. For instance, the aromatic protons and the carboxylic acid proton would be particularly sensitive probes for interactions involving the benzoic acid moiety.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion peak (M⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula.

The fragmentation pattern would likely involve the loss of the ethyl groups from the diethylamino substituent, the loss of the carboxylic acid group, and potentially the cleavage of the trifluoromethyl group. The mass spectrum of the related compound, 4-(diethylamino)benzoic acid, shows a prominent molecular ion peak and fragmentation corresponding to the loss of an ethyl group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment
261[M]⁺
246[M - CH₃]⁺
232[M - C₂H₅]⁺
216[M - COOH]⁺
192[M - CF₃]⁺

Note: Predicted values based on the structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad O-H stretching band from the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The C-N stretching of the diethylamino group would be visible around 1350-1250 cm⁻¹. Strong C-F stretching bands from the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. The IR spectrum of the related compound 4-(diethylamino)benzoic acid is available and shows characteristic peaks for the diethylamino and carboxylic acid groups.

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2970Medium
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium to Strong
C-F (Trifluoromethyl)1100-1350Strong
C-N (Amine)1250-1350Medium

Note: Predicted values are based on characteristic group frequencies and data from similar compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The key functional groups in this compound are the carboxylic acid (-COOH), the diethylamino (-N(CH₂CH₃)₂), the trifluoromethyl (-CF₃) group, and the substituted benzene (B151609) ring. The characteristic vibrational frequencies for these groups are well-established.

Expected FT-IR Vibrational Modes:

O-H Stretch: The carboxylic acid O-H stretching vibration is typically observed as a broad band in the region of 3300-2500 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the diethylamino group will be observed in the 3000-2850 cm⁻¹ range.

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids that form hydrogen-bonded dimers.

C=C Stretches: The aromatic carbon-carbon stretching vibrations of the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the diethylamino group is expected in the 1350-1250 cm⁻¹ range.

C-F Stretches: The trifluoromethyl group is characterized by strong absorption bands due to C-F stretching vibrations, typically appearing in the 1350-1100 cm⁻¹ region.

For comparative purposes, the gas-phase IR spectrum of the closely related compound, 4-(Diethylamino)benzoic acid , shows characteristic absorptions that support these expected ranges.

Table 1: Expected FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Aromatic RingC-H Stretch3100 - 3000
Diethylamino GroupC-H Stretch3000 - 2850
Carboxylic AcidC=O Stretch1710 - 1680
Aromatic RingC=C Stretch1600 - 1450
Diethylamino GroupC-N Stretch1350 - 1250
Trifluoromethyl GroupC-F Stretch1350 - 1100

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in the polarizability of the molecule. While specific Raman data for this compound is not available, the expected spectral features can be predicted based on its structure and data from similar molecules.

Expected Raman Spectral Features:

Aromatic Ring Vibrations: The benzene ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra and are expected in the 1600-1550 cm⁻¹ and around 1000 cm⁻¹ regions.

C=O Stretch: The carbonyl stretch of the carboxylic acid dimer is generally weaker in Raman than in IR but should be observable.

CF₃ Vibrations: The symmetric stretching of the C-F bonds in the trifluoromethyl group is expected to be a strong Raman band.

C-N Stretch: The C-N stretching of the diethylamino group will also be active in the Raman spectrum.

Studies on various benzoic acid derivatives show that the nature and position of substituents significantly influence the Raman spectra. The electron-donating diethylamino group and the electron-withdrawing trifluoromethyl group are expected to cause shifts in the characteristic vibrational frequencies of the benzene ring.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound are determined by its electronic structure, which can be probed using UV-Vis absorption and fluorescence emission spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. The presence of the electron-donating diethylamino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups on the benzene ring suggests the presence of intramolecular charge transfer (ICT) character in its electronic transitions.

While a specific UV-Vis spectrum for this compound is not documented, data for the analogous compound 4-N,N-dimethylamino benzoic acid shows absorption maxima in the range of 295-315 nm. It is anticipated that this compound would exhibit a primary absorption band in a similar region, corresponding to a π → π* transition with significant ICT character. The position of this band is likely to be sensitive to solvent polarity, with more polar solvents potentially causing a shift in the absorption maximum.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited electronic state. For molecules with ICT character, the emission properties are often highly dependent on the solvent environment.

Based on studies of 4-N,N-dimethylamino benzoic acid , which exhibits a fluorescence maximum between 330-360 nm, it is expected that this compound will also be fluorescent. In non-polar solvents, a single emission band corresponding to a locally excited (LE) state is likely. In polar solvents, a second, red-shifted emission band may appear, which is characteristic of a twisted intramolecular charge transfer (TICT) state. The large Stokes shift (the difference between the absorption and emission maxima) observed for related compounds suggests a significant change in geometry between the ground and excited states.

Table 2: Expected Photophysical Properties of this compound
PropertyExpected RangeNotes
UV-Vis Absorption (λabs)~295 - 320 nmBased on analogous compounds, likely a π → π* transition with ICT character.
Fluorescence Emission (λem)~330 - 360 nm (in non-polar solvents)Emission from a locally excited (LE) state.
Fluorescence Emission (λem)Potentially a red-shifted band > 400 nm (in polar solvents)Possible emission from a twisted intramolecular charge transfer (TICT) state.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

Although a crystal structure for this compound has not been reported, insights into its likely solid-state packing can be gained from the crystal structures of related benzoic acid derivatives, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid .

A key structural feature of benzoic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. This results in a characteristic R²₂(8) graph-set notation. It is highly probable that this compound would also crystallize in such a dimeric form.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used to determine the crystalline structure of solid materials. This method is fundamental in the solid-state characterization of pharmaceutical compounds, providing insights into polymorphism, crystal habit, and the degree of crystallinity. The technique involves directing a beam of X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific crystalline phase.

The analysis of PXRD patterns can reveal the crystal system, lattice parameters, and space group of a crystalline material. In pharmaceutical development, it is a critical tool for identifying and differentiating between various polymorphic forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.

Computational and Theoretical Studies of 4 Diethylamino 3 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Ground State Calculations

Detailed ground state calculations, which would typically include optimized bond lengths, bond angles, and dihedral angles for 4-(Diethylamino)-3-(trifluoromethyl)benzoic acid, have not been reported.

Excited State Calculations (TD-DFT)

Information regarding the electronic transitions, absorption wavelengths, and oscillator strengths for this compound, as would be determined by TD-DFT calculations, is not available in the literature.

Molecular Orbital Analysis

HOMO-LUMO Energy Gap Determination

The specific energy values for the HOMO and LUMO orbitals, and consequently the HOMO-LUMO energy gap for this compound, have not been computationally determined in published studies.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

A detailed NBO analysis, which would identify key donor-acceptor interactions and quantify the stabilization energies associated with intramolecular charge transfer, has not been performed for this molecule in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

MEP maps, which would illustrate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, are not available in published research.

Further research is required to computationally model this compound and provide the specific data requested. Such a study would contribute valuable knowledge to the field of computational chemistry and enhance the understanding of this specific fluorinated aromatic compound.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on This compound are not publicly available. Research providing specific data for predicted NMR chemical shifts using the GIAO method, calculated vibrational frequencies, theoretical absorption and emission spectra, Hirshfeld surface analysis, and specific hydrogen bonding interactions for this exact compound could not be located.

The provided outline requires a deep level of specific data, including data tables, which can only be generated from dedicated computational chemistry research on the molecule . While general methodologies and studies on analogous compounds with similar functional groups (such as other benzoic acid derivatives, trifluoromethylated compounds, or diethylamino-substituted aromatics) exist, the strict instructions to focus solely on "this compound" and not introduce information from other examples prevent the generation of the requested article.

Fulfilling the request would necessitate access to a specific research paper or database containing these precise calculations for this compound. Without such a source, the creation of an accurate and scientifically valid article according to the specified structure and content inclusions is not possible.

Tautomerism and Conformational Analysis

Tautomerism and conformational analysis are fundamental to understanding the chemical behavior and biological interactions of a molecule. Tautomers are isomers that readily interconvert, and a molecule's preferred conformation can significantly influence its reactivity and how it binds to biological targets.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule that arise from rotation about single bonds. For this compound, key rotational bonds would include those connecting the diethylamino and trifluoromethyl groups to the benzene (B151609) ring, as well as the bond between the carboxylic acid group and the ring. Computational methods, such as density functional theory (DFT), can be employed to perform a potential energy surface scan for these rotations to identify the lowest energy conformers. The interplay of steric hindrance from the bulky diethylamino and trifluoromethyl groups with electronic effects would be a primary determinant of the preferred conformation. Studies on similar benzoic acid derivatives have highlighted the importance of intramolecular hydrogen bonding in stabilizing certain conformations. researchgate.net

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its chemical properties and reactivity. These descriptors are invaluable in structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.

For this compound, a variety of quantum chemical descriptors can be calculated to inform SAR studies. These descriptors provide insights into the molecule's reactivity, polarity, and ability to participate in intermolecular interactions.

Key Quantum Chemical Descriptors:

DescriptorDescriptionPotential Implication for SAR
HOMO (Highest Occupied Molecular Orbital) Energy The energy of the highest energy orbital containing electrons. It relates to the molecule's ability to donate electrons.A higher HOMO energy suggests a greater propensity to act as an electron donor in reactions or interactions with biological targets.
LUMO (Lowest Unoccupied Molecular Orbital) Energy The energy of the lowest energy orbital without electrons. It relates to the molecule's ability to accept electrons.A lower LUMO energy indicates a greater propensity to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. It is an indicator of chemical reactivity and stability.A smaller gap generally correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (negative potential) and electron-poor (positive potential).MEP maps can predict sites for electrophilic and nucleophilic attack and are crucial for understanding non-covalent interactions with biological macromolecules. niscpr.res.in
Dipole Moment A measure of the overall polarity of the molecule.The dipole moment influences the molecule's solubility and its ability to engage in dipole-dipole interactions.

By calculating these descriptors for this compound and its analogs, researchers can develop quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the calculated descriptors with experimentally determined biological activities. For example, a QSAR study might reveal that a particular range of HOMO-LUMO gaps or specific features in the MEP are associated with higher inhibitory activity against a particular enzyme. Such studies on other benzoic acid derivatives have been instrumental in optimizing their therapeutic potential. researchgate.net

Reactivity and Mechanistic Investigations of 4 Diethylamino 3 Trifluoromethyl Benzoic Acid

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of its class, such as esterification and amide bond formation. The electronic environment created by the aromatic substituents—specifically the electron-withdrawing trifluoromethyl group—enhances the electrophilicity of the carboxyl carbon, potentially influencing reaction rates.

The conversion of 4-(Diethylamino)-3-(trifluoromethyl)benzoic acid to its corresponding esters can be achieved through several standard protocols. The choice of method often depends on the alcohol's steric hindrance and the desired reaction conditions.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

DCC-Mediated Esterification (Steglich Esterification): For more sensitive or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method proceeds under milder, non-acidic conditions. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org The addition of DMAP significantly accelerates the reaction, suppressing side product formation. organic-chemistry.org

Below is a table of representative conditions for esterification reactions of substituted benzoic acids.

MethodReagents & ConditionsTypical YieldReference
Fischer EsterificationExcess Alcohol (e.g., Heptanol), Acid Catalyst (e.g., H₂SO₄), HeatModerate to High masterorganicchemistry.comrug.nl
Steglich EsterificationAlcohol, DCC, DMAP (catalyst), CH₂Cl₂ solvent, 0°C to RTGood to Excellent orgsyn.orgorganic-chemistry.org
TBAF CatalyzedAlkyl Halide, TBAF (in situ), THF solventModerate to Good researchgate.net

This table presents generalized data for benzoic acid derivatives and is for illustrative purposes.

The formation of an amide bond between this compound and an amine is a cornerstone reaction in medicinal chemistry and requires the activation of the carboxylic acid. rsc.orgluxembourg-bio.com The direct reaction is unfavorable and necessitates the use of coupling reagents to facilitate the condensation. luxembourg-bio.comresearchgate.net

The selection of a coupling reagent is critical and often depends on the nucleophilicity and steric bulk of the amine. researchgate.net For challenging couplings, especially with sterically hindered or electron-deficient amines, more robust methods are required. rsc.org

Common Coupling Reagents and Methods:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce epimerization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Phosphonium and Uronium/Aminium Salts: Reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and TPTU (O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) have proven effective, even in aqueous solvent systems, which can be advantageous for solubilizing substrates. luxembourg-bio.com These reagents form highly reactive activated esters that readily couple with amines. luxembourg-bio.com

Acyl Fluorides: An alternative approach involves the in-situ formation of an acyl fluoride (B91410) from the carboxylic acid, which can then react with an amine at elevated temperatures. This method has been found to be particularly efficient for coupling sterically hindered substrates and electron-deficient amines where standard protocols may fail. rsc.org

The following table summarizes common conditions used for amide bond formation.

Coupling Reagent ClassExample Reagent(s)Additive (if any)Key FeaturesReference
CarbodiimideDCC, EDCHOBt, OxymaWidely used, cost-effective; additive suppresses side reactions. luxembourg-bio.com
Uronium/AminiumCOMU, TPTU, HATUBase (e.g., Collidine)High reactivity, broad substrate scope, effective for hindered couplings. luxembourg-bio.comluxembourg-bio.com
Acyl Fluoride PrecursorBTFFHN/AExcellent for hindered and electron-poor amines. rsc.org

This table presents generalized data for amide bond formation and is for illustrative purposes.

Reactivity of the Diethylamino Group

The N,N-diethylamino group is a strong electron-donating group that significantly influences the reactivity of the aromatic ring. As a powerful activating group, it directs electrophiles to the ortho and para positions. However, in this specific molecule, the para position is occupied by the carboxylic acid, and the single available ortho position is sterically hindered by the adjacent trifluoromethyl group. This steric hindrance, combined with the deactivating effect of the meta-CF₃ group, would likely diminish the ring's susceptibility to further electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons makes it susceptible to oxidation under strong oxidizing conditions. Furthermore, reactions involving the N-alkyl groups, such as N-dealkylation, are possible under specific, often harsh, conditions.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the molecule's reactivity due to its strong electron-withdrawing nature, primarily through a powerful negative inductive effect (-I). nih.gov This effect has several key consequences:

Deactivation of the Aromatic Ring: The -CF₃ group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation complements the steric hindrance around the ring, making further substitution reactions challenging.

Increased Acidity: By withdrawing electron density from the carboxylate group, the -CF₃ group stabilizes the conjugate base (benzoate anion), thereby increasing the acidity of the carboxylic acid compared to an unsubstituted benzoic acid.

Exploration of Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms provides insight into optimizing conditions and predicting outcomes. For the core reactions of the carboxylic acid moiety, the pathways are generally well-established.

In DCC-mediated amide bond formation , the reaction is initiated by the nucleophilic attack of the carboxylate on the carbodiimide, forming the highly electrophilic O-acylisourea intermediate. luxembourg-bio.com This intermediate is the key activated species. It can then undergo direct nucleophilic attack by an amine to yield the desired amide and the dicyclohexylurea (DCU) byproduct. luxembourg-bio.com Alternatively, it can rearrange or react with another molecule of the carboxylic acid, pathways that are often suppressed by the use of additives like HOBt. luxembourg-bio.com

For more complex transformations or to elucidate subtle electronic and steric effects, computational studies using methods like Density Functional Theory (DFT) are often employed. arxiv.org Such studies can model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed regioselectivity or reactivity trends. For instance, DFT studies have been used to investigate the adsorption of benzoic acid on surfaces, providing insights into the preferred binding modes and intermolecular interactions. arxiv.org Mechanistic explorations on related complex molecules have also used experimental and computational data to determine rotational energy barriers and the stability of intermediates. acs.orgacs.org

Adsorption Mechanisms and Isotherm Modeling

The adsorption of organic molecules like this compound from solution onto a solid phase is a critical process in purification and environmental remediation. mdpi.comncert.nic.in To quantify the adsorption capacity and understand the interaction between the adsorbate (the benzoic acid derivative) and the adsorbent (e.g., activated carbon), adsorption isotherm models are employed. researchgate.netcore.ac.uk These mathematical models describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature.

Two of the most widely used isotherm models are the Langmuir and Freundlich models.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. youtube.com It presumes that once a site is occupied, no further adsorption can occur there and that all sites are energetically equivalent. youtube.com The Langmuir model is often indicative of chemisorption. researchgate.net

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces with non-uniform energy distributions. psiberg.com It accounts for multilayer adsorption and suggests that the energy of adsorption varies as the surface coverage changes. core.ac.uk

The choice between these models is determined by how well they fit the experimental data, which provides insight into the nature of the adsorption process (e.g., monolayer vs. multilayer, homogeneous vs. heterogeneous surface). researchgate.net

A comparison of the key features of these models is provided below.

FeatureLangmuir ModelFreundlich Model
Adsorption Surface Homogeneous (all sites identical)Heterogeneous (sites have different energies)
Adsorption Layers MonolayerMultilayer
Adsorption Energy ConstantVaries with surface coverage
Basis TheoreticalEmpirical
Key Parameters q_max (max adsorption capacity), K_L (Langmuir constant)K_F (Freundlich constant), n (adsorption intensity)

This table provides a conceptual comparison of the two adsorption isotherm models.

Exploration of Derivatives and Analogues of 4 Diethylamino 3 Trifluoromethyl Benzoic Acid in Chemical Research

Synthesis and Characterization of Structural Isomers and Positional Derivatives

The synthesis and characterization of structural isomers of fluorinated benzoic acids are crucial for understanding structure-property relationships. nih.gov The specific placement of substituents like the trifluoromethyl (CF3) group can cause significant steric and electronic effects, which in turn influence the molecule's conformation and intermolecular interactions. doaj.org

For example, studies on isomers of nitro trifluoromethyl benzoic acid reveal how the position of the CF3 group relative to the carboxylic acid and nitro groups dictates which functional group rotates out of the aromatic plane. doaj.org This has a direct impact on the molecule's ability to form hydrogen-bonded dimers, a common structural motif for carboxylic acids. doaj.org

The synthesis of derivatives often involves multi-step processes starting from commercially available precursors. For instance, the synthesis of substituted benzoic acids can be achieved through reactions like alkylation of hydroxyl groups followed by esterification and oxidation. nih.gov Characterization of these new compounds is typically performed using a suite of analytical techniques.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms. The presence of fluorine atoms can lead to characteristic splitting patterns in the spectra, providing valuable structural information. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-F bonds of the trifluoromethyl group. mdpi.commdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. doaj.orgeurjchem.com

Table 1: Examples of Characterization Data for Substituted Benzoic Acid Derivatives
Derivative TypeKey Analytical FindingTechniqueReference
Nitro trifluoromethyl benzoic acid isomersRegiochemistry of the CF3 group affects the rotation of the carboxylic acid or nitro group out of the aromatic plane.Single-Crystal X-ray Diffraction doaj.org
N-(3,5-bis(trifluoromethyl)benzyl)stearamideAromatic carbons appear as quartets in the 13C NMR spectrum due to splitting by fluorine atoms.13C NMR Spectroscopy mdpi.com
4-(N,N-dimethylamino)benzoic acidCan form multiple polymorphs, each containing the characteristic O-H---O hydrogen-bonded dimeric motif.Single-Crystal X-ray Diffraction researchgate.net

Conjugation with Other Functional Groups

The carboxylic acid and amino functionalities of the core structure serve as handles for conjugation with other chemical moieties, leading to the creation of more complex molecules with tailored properties.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.comnih.gov These compounds are of significant interest in coordination chemistry as they can act as ligands, forming stable complexes with various metal ions. researchgate.net

The synthesis of a Schiff base ligand derived from 4-(diethylamino)salicylaldehyde (B93021) and aniline (B41778) has been reported. researchgate.net The resulting ligand coordinates to metal ions through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net Characterization by 1H NMR spectroscopy shows a characteristic signal for the azomethine proton (C(H)=N) and the disappearance of the phenolic -OH proton signal upon complexation with a metal ion. researchgate.net Such Schiff bases and their metal complexes have been explored for various applications. researchgate.netscience.gov

The carboxylic acid group of 4-(diethylamino)-3-(trifluoromethyl)benzoic acid can be converted into a hydrazide functional group (-CONHNH2). This is often achieved in a two-step process where the carboxylic acid is first converted to an ester, which is then reacted with hydrazine (B178648) hydrate. mdpi.com

These hydrazides are valuable intermediates for synthesizing hydrazones. Hydrazones are formed by the condensation reaction of a hydrazide with an aldehyde or ketone. mdpi.com For example, 4-(trifluoromethyl)benzohydrazide has been used as a parent compound to generate a series of hydrazone derivatives. mdpi.commdpi.com These reactions are typically carried out by refluxing the hydrazide and the appropriate aldehyde in a solvent like ethanol. mdpi.com The formation of the hydrazone is confirmed by spectroscopic methods, such as 1H NMR, which shows characteristic signals for the NH and =CH protons. mdpi.com

Table 2: Synthesis of Hydrazide-Hydrazone Derivatives
Starting MaterialReagentProduct TypeKey Reaction StepReference
4-(Trifluoromethyl)benzoic acid1. Esterification 2. Hydrazine hydrateHydrazideConversion of carboxylic acid to hydrazide. mdpi.com
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazideSubstituted aldehydeHydrazide-hydrazoneCondensation reaction between hydrazide and aldehyde. mdpi.com
4-(Trifluoromethyl)benzohydrazideVarious benzaldehydes or aliphatic ketonesHydrazoneFormation of hydrazones from the parent hydrazide. mdpi.com

Formation of Polymeric and Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding. eurjchem.com The carboxylic acid group is a particularly effective functional group for directing the formation of such structures due to its ability to act as both a hydrogen bond donor (-OH) and acceptor (C=O). researchgate.net

Benzoic acid derivatives frequently form robust dimeric structures through O-H···O hydrogen bonds between their carboxylic acid groups. doaj.orgresearchgate.net These dimers can then serve as building blocks for more extended one-, two-, or three-dimensional networks. The formation of co-crystals, where two or more different molecules assemble in a regular crystalline lattice, is another area of interest. For example, co-crystals of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid are stabilized by a system of N–H···O and O–H···O hydrogen bonds, creating supramolecular architectures. eurjchem.com The analysis of these interactions is often aided by techniques like Hirshfeld surface analysis, which maps intermolecular contacts in the crystal. eurjchem.com

Fluorinated Benzoic Acid Scaffolds as Versatile Building Blocks

Fluorinated building blocks, such as fluorinated benzoic acids, are highly valued in organic synthesis. nbinno.com The incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can profoundly modify a molecule's properties. nbinno.com

Key Effects of Fluorination:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. nbinno.com This is a highly desirable trait in the development of pharmaceuticals.

Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nbinno.com

Acidity and Reactivity: As the most electronegative element, fluorine significantly influences the electron distribution within a molecule, thereby altering the acidity of nearby functional groups and the reactivity of the molecule as a whole. nbinno.com

Due to these favorable properties, fluorinated benzoic acid scaffolds are used as key intermediates in the synthesis of complex molecules for applications in drug discovery, materials science, and agrochemicals. nbinno.com For example, they can be converted into acyl fluorides, which are versatile and relatively stable acylating agents used in the synthesis of amides and dipeptides. beilstein-journals.org The unique electronic and thermal properties imparted by fluorine are also leveraged in the design of advanced polymers and liquid crystals. nbinno.comnih.gov

Applications of 4 Diethylamino 3 Trifluoromethyl Benzoic Acid in Specialized Chemical Fields

Materials Science Research

Development of Polarity-Sensitive Dyes and Probes

There is no specific information in the scientific literature detailing the development and application of 4-(Diethylamino)-3-(trifluoromethyl)benzoic acid as a polarity-sensitive dye or probe. In principle, the presence of an electron-donating diethylamino group and an electron-withdrawing trifluoromethyl group on the benzoic acid scaffold could impart solvatochromic properties, which are characteristic of polarity-sensitive dyes. However, without experimental data on its photophysical properties, such as absorption and emission spectra in various solvents, its utility in this area remains speculative.

Applications in Organic Light-Emitting Diodes (OLEDs)

Currently, there are no available studies or patents that describe the use of this compound or its direct derivatives in the formulation of Organic Light-Emitting Diodes (OLEDs). The development of materials for OLEDs often involves molecules with specific electronic and photophysical properties, and while various aminobenzoic acid derivatives have been investigated, this particular compound has not been featured in published research in this context.

pH-Tuneable Magnetic Organometallic Clusters

The use of this compound as a ligand for the synthesis of pH-tuneable magnetic organometallic clusters has not been reported in the scientific literature. The carboxylate group of the molecule could potentially coordinate to metal ions to form clusters, and the diethylamino group could provide pH-sensitivity. However, no such complexes involving this specific ligand have been synthesized and characterized. Research on organometallic clusters often utilizes a variety of fluorinated and aminated benzoic acid ligands, but specific studies involving this compound are not found.

Catalysis and Reagent Development

The application of this compound in catalysis and as a reagent in organic synthesis is not a prominent subject in the available chemical literature.

Use as a Reagent in Organic Synthesis

While benzoic acid and its derivatives are fundamental reagents in organic synthesis, specific, notable applications of this compound as a key reagent in synthetic methodologies are not widely reported. Its chemical structure suggests it could be used as a building block in the synthesis of more complex molecules, but detailed studies highlighting its advantages or specific use cases are not available.

Development of Catalytic Systems Incorporating Derivatives

There is no information available on the development of catalytic systems that incorporate derivatives of this compound. The synthesis of ligands from this molecule for the preparation of metal catalysts is a plausible area of research, but no such work has been published. The electronic properties conferred by the diethylamino and trifluoromethyl groups could potentially influence the catalytic activity of a metal center, but this has not been experimentally demonstrated for this compound.

Corrosion Inhibition Studies

No studies were found that investigate the efficacy or mechanism of this compound as a corrosion inhibitor for any metal or alloy.

Intermediates in Agrochemical Research

There is no available literature detailing the use of this compound as a specific intermediate in the synthesis of novel agrochemicals.

Chemical Biology Probes (Non-Clinical)

Anion Binding Studies

No research could be located that explores the potential of this compound to act as a receptor or probe for anion binding.

DNA Interaction Mechanisms

There are no published studies examining the interaction of this compound with DNA.

Analytical Methodologies for the Detection and Quantification of 4 Diethylamino 3 Trifluoromethyl Benzoic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the separation of 4-(Diethylamino)-3-(trifluoromethyl)benzoic acid from complex mixtures prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile and polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such aromatic carboxylic acids. ekb.egupb.ro

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govhelixchrom.com The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a pH-adjusting modifier like trifluoroacetic acid or an acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. upb.rohelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of compounds with varying polarities. ekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring and carboxylic acid functional group in the molecule are expected to absorb UV light. upb.ronih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Analogs

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) helixchrom.com
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA helixchrom.com
Elution ModeGradient ekb.eg
Flow Rate1.0 mL/min-
DetectionUV at ~235 nm helixchrom.com
Injection Volume10 µL-

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable ester. jfda-online.comresearchgate.net

Common derivatization agents include silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. shimadzu.com This process increases the analyte's volatility, allowing it to be effectively analyzed by GC. Following separation on a capillary column (e.g., a non-polar VF-5MS), the analyte is introduced into a mass spectrometer for detection and identification. nist.govcopernicus.org The mass spectrometer provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the derivatized compound. researchgate.netcopernicus.org

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the preferred method for highly sensitive and selective quantification. For a compound like this compound, LC-MS using an electrospray ionization (ESI) source is common. massbank.eumassbank.eu Given the acidic nature of the molecule, analysis in the negative ion mode ([M-H]⁻) is generally favored. massbank.eumassbank.eu

High-resolution mass spectrometry (HRMS), using instruments like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can provide exact mass measurements, which aids in unequivocal identification and quantification. massbank.eumassbank.eu For routine quantification, tandem mass spectrometry (MS/MS) is often employed. In this approach, the precursor ion (the deprotonated molecule) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), exceptional selectivity and low limits of detection can be achieved.

Table 2: Mass Spectrometry Parameters for a Structural Analog, 3-(Trifluoromethyl)benzoic acid

ParameterConditionReference
InstrumentQ Exactive Orbitrap (LC-ESI-QFT) massbank.eumassbank.eu
Ionization ModeNegative ESI massbank.eumassbank.eu
Precursor Ion[M-H]⁻ massbank.eumassbank.eu
Fragmentation ModeHigher-energy C-trap Dissociation (HCD) massbank.eumassbank.eu
Exact Mass190.0242 (for C₈H₅F₃O₂) massbank.eumassbank.eu

Method Validation in Research Samples

To ensure the reliability and accuracy of analytical data, any quantitative method must be thoroughly validated. researchgate.net The validation process follows guidelines from regulatory bodies like the International Council on Harmonisation (ICH). ekb.eglongdom.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ekb.eg

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples). nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

Table 3: Key Analytical Method Validation Parameters

ParameterDescriptionReference
SpecificityEnsures no interference from other sample components. ekb.eg
Linearity & RangeDemonstrates a proportional response to concentration. nih.gov
AccuracyCloseness of measured value to the true value. nih.gov
PrecisionRepeatability of results (%RSD). nih.gov
LODLowest detectable concentration. ekb.eg
LOQLowest quantifiable concentration. ekb.eg

Extraction and Sample Preparation Techniques

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before instrumental analysis. The choice of technique depends on the sample matrix (e.g., plasma, urine, water).

Liquid-Liquid Extraction (LLE): This is a classic technique where the analyte is partitioned between two immiscible liquid phases. For an acidic compound like this compound, the pH of the aqueous sample is first adjusted to be acidic (e.g., pH < 4). This protonates the carboxylic acid group, making the molecule less polar and more soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. lcms.cz

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. epa.gov For this compound, either reversed-phase or ion-exchange SPE could be used.

Reversed-Phase SPE: A C18 cartridge can be used. The sample is loaded under acidic conditions, where the analyte is retained on the sorbent. Interferences are washed away, and the analyte is then eluted with an organic solvent like methanol. epa.gov

Anion-Exchange SPE: A sorbent with a positively charged functional group is used. The sample is loaded at a neutral or slightly basic pH, where the carboxylic acid is deprotonated (negatively charged) and binds to the sorbent. After washing, the analyte is eluted by changing the pH or increasing the ionic strength of the elution solvent.

After extraction and concentration, the final extract is typically reconstituted in the mobile phase used for HPLC analysis to ensure peak shape quality. lcms.cz

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(diethylamino)-3-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with bromination of 4-amino-5-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under inert atmosphere to introduce the bromine substituent .

  • Step 2 : Perform diethylamination via nucleophilic substitution using diethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to replace the bromine atom .

  • Characterization : Use 1H^1 \text{H}-NMR to confirm substitution patterns (e.g., diethylamino proton signals at δ 1.1–1.3 ppm) and LC-MS to verify molecular ion peaks .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 80°C, 12h7298%
AminationPd(OAc)₂, Xantphos, Et₂NH, 100°C, 24h6595%

Q. How can the acidity (pKa) of this compound be experimentally determined?

  • Methodology :

  • Potentiometric Titration : Dissolve the compound in a water-ethanol mixture (1:1) and titrate with 0.1 M NaOH. Use a pH meter to track inflection points, and calculate pKa using the Henderson-Hasselbalch equation .
  • UV-Vis Spectroscopy : Measure absorbance changes at λ = 260 nm (carboxylate ion absorption band) across varying pH buffers (e.g., pH 2–6). Plot absorbance vs. pH to determine pKa .
    • Key Finding : The trifluoromethyl group (electron-withdrawing) and diethylamino group (electron-donating) create opposing electronic effects, resulting in a pKa of ~3.8 (compared to 4.19 for benzoic acid) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR : 19F^{19}\text{F}-NMR to confirm trifluoromethyl resonance (δ -60 to -65 ppm) and 1H^1\text{H}-NMR for diethylamino protons .
  • HPLC-MS : Retention time matching with standards and molecular ion detection (expected m/z = 291.3 for [M+H]⁺) .
  • X-ray Crystallography : Single-crystal analysis to resolve steric effects of the diethylamino and trifluoromethyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to optimize geometry and calculate Fukui indices for nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with enzymes (e.g., cholinesterase) using AutoDock Vina to predict binding affinities for drug-design applications .
    • Key Insight : The trifluoromethyl group enhances electrophilicity at the carboxylate group, favoring amide bond formation with amines (e.g., coupling with EDC/HOBt) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., cholinesterase inhibition in rat brain homogenates vs. recombinant human enzymes) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing diethylamino with piperidine) and correlate substituent effects with activity trends .
    • Data Table :
DerivativeSubstituentIC₅₀ (μM)LogP
ParentDiethylamino12.32.1
Analog 1Piperidine8.71.8
Analog 2Morpholine15.60.9

Q. How does the steric hindrance of the diethylamino group influence regioselectivity in electrophilic substitution reactions?

  • Experimental Design :

  • Nitration : React the compound with HNO₃/H₂SO₄ at 0°C. Analyze product distribution (HPLC) to determine if substitution occurs para to the trifluoromethyl group .
  • Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to compare with less hindered analogs (e.g., methylamino derivatives) .
    • Result : Diethylamino groups direct electrophiles to the 5-position (meta to trifluoromethyl), with a 70:30 para/meta ratio due to steric effects .

Data Interpretation and Validation

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Best Practices :

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
  • Quality Control : Mandate NMR, HPLC, and elemental analysis (C, H, N) for batch validation. Report Rf values in TLC (e.g., 0.5 in 7:3 hexane/EtOAc) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodology :

  • Solubility Testing : Use shake-flask method in buffers (pH 1–7) and solvents (e.g., DMSO, chloroform). Measure saturation points via UV-Vis .
  • Molecular Dynamics Simulations : Calculate solvation free energy in water (ΔG_solv) using MD packages like GROMACS to predict solubility trends .
    • Finding : The compound exhibits pH-dependent solubility: insoluble in water (pH 7) but soluble in DMSO (100 mg/mL) due to carboxylate protonation .

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Feasible Synthetic Routes

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4-(Diethylamino)-3-(trifluoromethyl)benzoic acid
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Reactant of Route 2
4-(Diethylamino)-3-(trifluoromethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.